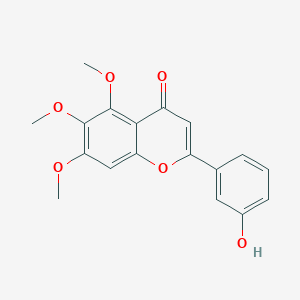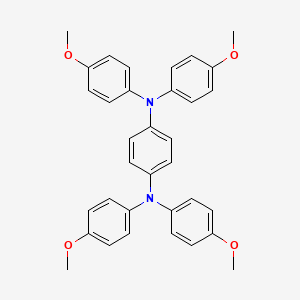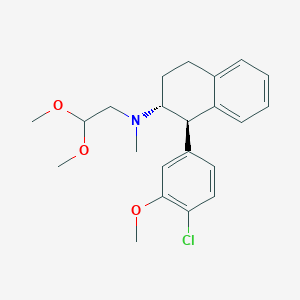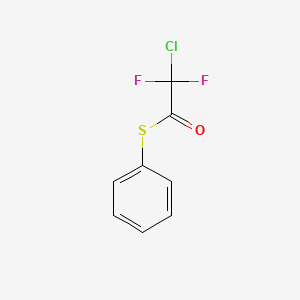
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- typically involves the condensation of appropriate phenolic and methoxy-substituted precursors. One common method includes the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyranone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Alcohols or reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one (Chromone): Lacks the hydroxy and methoxy substituents, resulting in different biological activities.
2-(3-Hydroxyphenyl)-4H-1-benzopyran-4-one: Similar structure but without the methoxy groups, affecting its chemical reactivity and bioactivity.
5,6,7-Trimethoxyflavone: Contains methoxy groups but lacks the hydroxyphenyl substituent, leading to different pharmacological properties.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is unique due to the combination of hydroxy and methoxy groups, which enhance its antioxidant and bioactive properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
408337-42-8 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-5-4-6-11(19)7-10/h4-9,19H,1-3H3 |
InChI-Schlüssel |
XJRUMVMLCXYKTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=CC=C3)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

